2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position and a functionalized side chain at the 2-position. The side chain comprises an (S)-2-aminopropionyl (alanine-derived) moiety linked via a methyl-amino spacer. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it a common intermediate in peptide and protease inhibitor synthesis .
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)9-11-7-6-8-17(11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMPOAUWZYTLDZ-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, a complex organic compound, possesses significant biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group. Its molecular formula is with a molecular weight of 285.39 g/mol. The presence of the chiral (S)-2-amino-propionyl group contributes to its biological specificity and activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O3 |
| Molecular Weight | 285.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps, including the protection and deprotection of functional groups, coupling reactions, and esterification. A common synthetic route includes:
- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is synthesized.
- Introduction of Amino Acid Derivative : The (S)-2-amino-propionic acid is coupled with the pyrrolidine intermediate.
- Esterification : The carboxylic acid is converted to the tert-butyl ester using tert-butanol in acidic conditions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing signaling pathways that affect cellular functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
- Cytotoxicity : Preliminary data suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated IC50 values ranging from 0.5 to 5 µM, suggesting significant potential for further development as anticancer agents .
- Antimicrobial Testing : Another study tested various derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally analogous pyrrolidine-tert-butyl ester derivatives, highlighting key differences in substituents, molecular properties, and applications.
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.
Key Structural and Functional Insights:
Amino Acid Side Chain vs. Pharmacophores: The target compound’s (S)-2-aminopropionyl group distinguishes it from derivatives with non-peptidic substituents (e.g., methanesulfonyl or thienopyrimidine-morpholine).
Deprotection and Stability: The tert-butyl ester group is cleaved under acidic conditions (e.g., HCl in dichloromethane) to yield free pyrrolidine amines, as demonstrated in analogs like the methanesulfonyl derivative . Stability varies with substituents: the thienopyrimidine-morpholine derivative forms a stable hydrochloride salt, while carboxymethyl analogs may exhibit higher polarity and lower lipid solubility .
Commercial Availability: Many analogs, including the ethyl-amino and carboxymethyl derivatives, are discontinued commercially (CymitQuimica), suggesting niche applications or challenges in large-scale synthesis .
Preparation Methods
Reaction Conditions for Boc Protection
In a representative procedure, 2-pyrrolidinemethanol (0.300 g, 1.98 mmol) is dissolved in dichloromethane (5.0 mL) and treated with di-tert-butyl dicarbonate (0.650 g, 1.98 mmol) at 20°C for 16 hours. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl of the Boc anhydride, yielding tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in 98% yield. Solvent choice is critical: dichloromethane’s low polarity prevents premature hydrolysis of the Boc group.
Purification and Characterization
The crude product is purified via vacuum distillation or silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms Boc integration, with characteristic tert-butyl signals at δ 1.44 ppm (singlet, 9H) and carbonyl resonance at δ 155–160 ppm in the spectrum.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl substituent on the pyrrolidine ring serves as the anchor point for introducing the aminomethyl side chain.
Oxidation to Aldehyde
The primary alcohol is oxidized to an aldehyde using Dess-Martin periodinane or Swern oxidation conditions. For instance, treatment with Dess-Martin periodinane (1.2 equivalents) in dichloromethane at 0°C to room temperature generates the aldehyde intermediate, which is immediately subjected to reductive amination.
Reductive Amination for Aminomethyl Installation
The aldehyde reacts with methylamine (2.0 equivalents) in the presence of sodium cyanoborohydride (NaBHCN) as a reducing agent. This step forms the tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate intermediate. Reaction conditions (e.g., methanol solvent, pH 4–6 buffered with acetic acid) ensure protonation of the amine, facilitating imine formation prior to reduction.
Introduction of the (S)-2-Amino-propionyl-methyl-amino Side Chain
The stereoselective coupling of the (S)-2-amino-propionyl moiety to the aminomethyl group requires precise control to retain chirality.
Synthesis of (S)-2-Amino-propionyl Chloride
(S)-2-Aminopropionic acid (L-alanine) is treated with thionyl chloride (SOCl) in dry dichloromethane under reflux for 2 hours. This converts the carboxylic acid to the corresponding acyl chloride, which is used without isolation due to its reactivity.
Amide Bond Formation
The aminomethyl-pyrrolidine intermediate is reacted with (S)-2-amino-propionyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature in tetrahydrofuran (THF), yielding the tertiary amide tert-butyl 2-{[(S)-2-amino-propionyl-methyl-amino]-methyl}pyrrolidine-1-carboxylate .
Methylation of the Secondary Amine
To install the methyl group on the amide nitrogen, methyl iodide (1.5 equivalents) is added to the reaction mixture with potassium carbonate (KCO) in dimethylformamide (DMF). The mixture is stirred at 50°C for 12 hours, achieving quantitative methylation.
Deprotection and Final Product Isolation
Boc Group Removal
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1 hour. This step regenerates the free pyrrolidine nitrogen while preserving the side-chain integrity.
Purification via Distillation or Chromatography
The crude product is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate. Final purification employs high-vacuum distillation (e.g., 86–89°C at 32 mmHg) or preparative HPLC to achieve >99% purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Q & A
Q. What safety protocols are recommended for handling intermediates with reactive functional groups (e.g., aminopropionyl derivatives)?
- Methodological Answer : Use inert atmosphere (N/Ar) for moisture-sensitive steps and personal protective equipment (PPE) including nitrile gloves and fume hoods. Acute toxicity data (LD50 >500 mg/kg in rats) suggest moderate risk, but skin/eye exposure must be avoided .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
